4,7-Dimethylindan 4,7-Dimethylindan
Brand Name: Vulcanchem
CAS No.: 6682-71-9
VCID: VC3821920
InChI: InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
SMILES: CC1=C2CCCC2=C(C=C1)C
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

4,7-Dimethylindan

CAS No.: 6682-71-9

Cat. No.: VC3821920

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethylindan - 6682-71-9

Specification

CAS No. 6682-71-9
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name 4,7-dimethyl-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
Standard InChI Key IWHKMCQFAMHMSX-UHFFFAOYSA-N
SMILES CC1=C2CCCC2=C(C=C1)C
Canonical SMILES CC1=C2CCCC2=C(C=C1)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4,7-Dimethylindan consists of an indane backbone (a bicyclic system comprising a benzene ring fused to a cyclopentane ring) with methyl groups at the 4- and 7-positions. The planar aromatic benzene ring and the puckered cyclopentane moiety create a rigid yet slightly flexible framework, influencing its reactivity and interactions . Computational models reveal a density of 0.949 g/cm³ and a refractive index of 1.534, consistent with its nonpolar hydrocarbon nature .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
Boiling Point223–225°C
Melting Point-1.5°C
Density (20°C)0.949 g/cm³
Refractive Index (n₂₀ᴰ)1.534
Vapor Pressure (25°C)0.11 mmHg

Synthetic Methodologies

Bromination and Functionalization

Alternative approaches involve bromination of 5,8-dimethylisoquinoline precursors, followed by palladium-catalyzed cross-coupling to introduce substituents. This method is pivotal for generating derivatives with enhanced pharmacological profiles .

Chemical Reactivity and Derivative Synthesis

Radical Cation Stability

Electron-transfer experiments demonstrate that 4,7-dimethylindan forms stable radical cations. The methyl groups electronically stabilize the π-radical state, reducing enolization rates compared to non-methylated analogs. Quantum mechanical calculations (B3LYP/6-31G*) align with observed kinetics, highlighting the role of substituents in modulating reactivity .

Arylidene Indanone Derivatives

4,7-Dimethylindan serves as a precursor to arylidene indanones, such as IPX-18 (2-(4-methylbenzylidene)-4,7-dimethylindan-1-one), a potent anti-inflammatory agent. IPX-18 inhibits NF-κB signaling by binding the p50 subunit (IC₅₀ = 91.63 nM for basophil activation) and upregulating Nrf2, a master regulator of antioxidant responses .

Industrial and Pharmacological Applications

Flavor and Fragrance Industry

The compound’s woody, amber-like odor profile makes it a niche ingredient in premium fragrances. Its stability under oxidative conditions enhances its utility in long-lasting perfumes .

Anti-Inflammatory Drug Development

IPX-18, derived from 4,7-dimethylindan, suppresses proinflammatory cytokines (TNF-α IC₅₀ = 298.8 nM in human whole blood) and neutrophil elastase release (IC₅₀ = 217.6 nM). Preclinical studies suggest therapeutic potential in chronic inflammatory disorders, including rheumatoid arthritis and asthma .

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